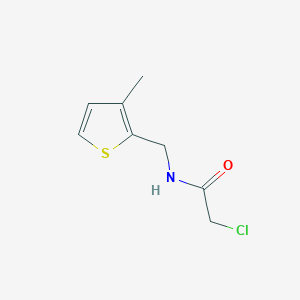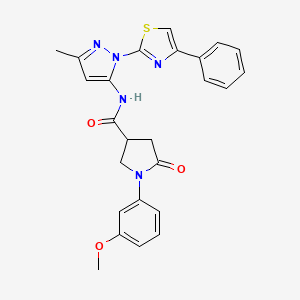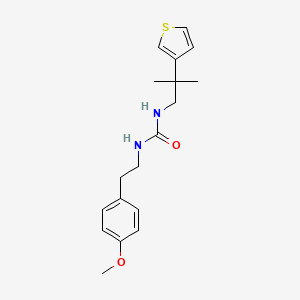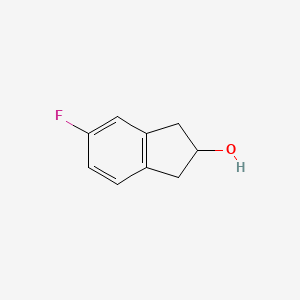![molecular formula C7H6O3S2 B2370340 7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one CAS No. 131352-47-1](/img/structure/B2370340.png)
7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- A novel derivative of 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide (P163-0892) exhibits potent and selective antifungal activity against Cryptococcus and Candida species . These fungi can cause life-threatening invasive infections, especially in immunocompromised patients. P163-0892 could be a valuable addition to the limited arsenal of antifungal drugs.
- The compound (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[2,3-b]thiopyran-4-ylidene) shows pharmacological activity as a selective GluK1 radioligand . Ionotropic glutamate receptors play crucial roles in synaptic transmission, memory, and neuroprotection. Investigating this compound’s effects on these receptors could yield insights into neurological disorders.
- CAS No. 338776-82-2 corresponds to [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate. Researchers can explore its chemical properties, reactivity, and potential drug-like characteristics.
- Similarly, CAS No. 672951-63-2 represents [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate, which may have applications in medicinal chemistry.
- CAS No. 338776-93-5 corresponds to [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylpropanoate, offering further opportunities for chemical biology investigations.
Antifungal Activity
Ionotropic Glutamate Receptor Modulation
Chemical Biology and Medicinal Chemistry
Eigenschaften
IUPAC Name |
7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQIXUPQDKOJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
Synthesis routes and methods
Procedure details


















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2370258.png)


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2370263.png)
![N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2370266.png)



![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)
![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)

![3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2370277.png)

